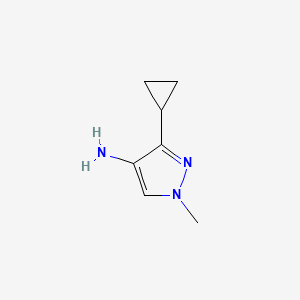

3-cyclopropyl-1-methyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXFUFFDVQDDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The guide details its molecular structure, physicochemical characteristics, and provides a plausible synthetic route based on established pyrazole chemistry. Furthermore, it explores the reactivity of the aminopyrazole core, potential applications in the development of novel therapeutics, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and scientists working with or considering the use of this compound in their experimental workflows.

Introduction and Molecular Structure

This compound, with the chemical formula C₇H₁₁N₃, is a substituted pyrazole derivative.[1] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that is a cornerstone in the development of a wide array of pharmaceutical agents.[2] The unique structural combination of a cyclopropyl group at the 3-position, a methyl group on the pyrazole nitrogen, and an amine group at the 4-position imparts specific electronic and steric properties that make it an attractive building block in medicinal chemistry.

The cyclopropyl moiety is known to introduce conformational rigidity and can act as a bioisostere for other chemical groups, potentially improving metabolic stability and binding affinity to biological targets. The aminopyrazole core serves as a versatile synthon for further chemical modifications, allowing for the exploration of a broad chemical space in drug discovery programs.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 175136-82-0 (for the dihydrochloride salt)

-

Molecular Formula: C₇H₁₁N₃

-

Molecular Weight: 137.18 g/mol [3]

-

SMILES: CN1C=C(C(=N1)C2CC2)N[1]

-

InChI: InChI=1S/C7H11N3/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3[1]

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 137.18 g/mol | [3] |

| XLogP3 | 0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | Inferred from structure |

| Hydrogen Bond Acceptor Count | 3 | Inferred from structure |

| Rotatable Bond Count | 1 | Inferred from structure |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General knowledge of similar compounds |

| pKa | The amine group is expected to be basic, with a predicted pKa in the range of 4-6. | General knowledge of aminopyrazoles |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on the known spectral data of other substituted pyrazoles, the following characteristic signals can be anticipated:[4][5][6]

-

¹H NMR:

-

A singlet for the pyrazole ring proton (C5-H).

-

A singlet for the N-methyl protons.

-

A multiplet for the cyclopropyl methine proton.

-

Multiplets for the cyclopropyl methylene protons.

-

A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Distinct signals for the three carbon atoms of the pyrazole ring.

-

A signal for the N-methyl carbon.

-

Signals for the methine and methylene carbons of the cyclopropyl group.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic components.

-

C=N and C=C stretching vibrations characteristic of the pyrazole ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 137.10.

-

Synthesis and Reaction Chemistry

A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be designed based on well-established methods for the synthesis of 4-aminopyrazoles. A common strategy involves the construction of a 4-nitropyrazole intermediate, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway:

Sources

- 1. PubChemLite - this compound dihydrochloride (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. visnav.in [visnav.in]

Comprehensive Structural and Synthetic Analysis: 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine

The following technical guide provides an in-depth structural and synthetic analysis of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine , designed for researchers in medicinal chemistry and drug discovery.

Part 1: Executive Summary & Molecular Identity

This compound is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, CDK, and FLT3 inhibitors) and GPCR ligands. Its structural uniqueness lies in the combination of the electron-rich 4-amino pyrazole core—a privileged scaffold for hydrogen bonding in enzyme active sites—and the cyclopropyl group , which provides rigid hydrophobic bulk and metabolic stability superior to isopropyl analogs.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 4-Amino-3-cyclopropyl-1-methylpyrazole |

| CAS Number | 1379639-23-0 (dihydrochloride salt); Free base often custom synthesized |

| Molecular Formula | C |

| Molecular Weight | 137.18 g/mol (Free Base); ~210.1 g/mol (2HCl salt) |

| SMILES | CN1N=C(C2CC2)C(N)=C1 |

| Key Functional Groups | Primary amine (C4), N-Methyl (N1), Cyclopropyl (C3) |

Part 2: Molecular Architecture & Electronic Properties

Structural Conformation

The molecule adopts a specific low-energy conformation that dictates its binding affinity:

-

Pyrazole Ring: Planar aromatic system.

-

Cyclopropyl Group: The cyclopropyl ring at C3 typically adopts a bisected conformation relative to the pyrazole plane. This orientation maximizes

- -

Steric Implications: The C3-cyclopropyl group creates a defined hydrophobic volume that fits well into the "gatekeeper" or hydrophobic back-pockets of kinase ATP-binding sites, often inducing selectivity over other kinases.

Electronic Profile

-

Basicity (pKa): The 4-amino group is weakly basic (estimated pKa

3.5–4.5) due to the electron-withdrawing nature of the sp -

N2-Nitrogen: The pyridine-like nitrogen at position 2 is a hydrogen bond acceptor (pKa

2.0–2.5), crucial for "hinge binding" in kinase inhibitors.

Part 3: Synthesis & Manufacturing Protocol

Editorial Note: While many suppliers offer the 5-amine isomer (from beta-ketonitriles), the 4-amine requires a specific regioselective pathway. The "Gold Standard" protocol involves constructing the pyrazole core followed by electrophilic nitration and reduction.

Experimental Workflow Diagram

Figure 1: Step-wise synthesis of this compound minimizing regioisomeric byproducts.

Detailed Protocol

Step 1: Formation of the Enaminone

Reagents: Cyclopropyl methyl ketone (1.0 eq),

-

Heat neat mixture of ketone and DMF-DMA at 80–100 °C for 12 hours.

-

Monitor by TLC/LCMS for disappearance of ketone.

-

Concentrate in vacuo to yield 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one . This intermediate is usually used directly without purification.

Step 2: Regioselective Pyrazole Formation

Reagents: Methylhydrazine (1.1 eq), Ethanol (anhydrous). Critical Insight: Reaction of the enaminone with methylhydrazine favors the 1-methyl-3-cyclopropyl isomer (desired) over the 1-methyl-5-cyclopropyl isomer. The nucleophilic terminal nitrogen of methylhydrazine attacks the sterically less hindered Michael acceptor carbon (C3 of the enaminone), followed by cyclization. Procedure:

-

Dissolve enaminone in EtOH.

-

Add methylhydrazine dropwise at 0 °C (exothermic).

-

Reflux for 3–5 hours.

-

Purification: Evaporate solvent. Distillation or column chromatography (Hexane/EtOAc) is required to remove trace regioisomers.

-

QC Check: 1H NMR NOE (Nuclear Overhauser Effect) between N-Methyl and Pyrazole-H5 confirms the 1,3-substitution pattern. If the methyl group shows NOE with the cyclopropyl methine, you have the wrong isomer (1-methyl-5-cyclopropyl).

-

Step 3: Nitration (Electrophilic Aromatic Substitution)

Reagents: Concentrated H

-

Dissolve the pyrazole in conc. H

SO -

Add fuming HNO

dropwise, maintaining temperature <10 °C. -

Stir at room temperature for 2 hours.

-

Pour onto ice, neutralize with Na

CO -

Product: 3-cyclopropyl-1-methyl-4-nitropyrazole .

Step 4: Reduction to Amine

Reagents: 10% Pd/C, H

-

Suspend nitro compound and Pd/C in MeOH.

-

Stir under H

atmosphere (1 atm is usually sufficient) for 4–16 hours. -

Filter through Celite to remove catalyst.

-

Concentrate to yield the free amine .

-

Stabilization: Convert to dihydrochloride salt using 4M HCl in dioxane for long-term storage, as the free amine can oxidize (darken) over time.

Part 4: Analytical Characterization

To validate the structure, compare experimental data against these reference values.

1H NMR Expectations (DMSO-d )

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Pyrazole-H5 | 7.00 – 7.20 | Singlet (s) | 1H | Aromatic CH (C5) |

| Amine NH | 3.50 – 4.50 | Broad Singlet (br s) | 2H | Exch. with D |

| N-Methyl | 3.60 – 3.70 | Singlet (s) | 3H | N-CH |

| Cyclopropyl-CH | 1.65 – 1.80 | Multiplet (m) | 1H | Methine (CH) |

| Cyclopropyl-CH | 0.70 – 0.90 | Multiplet (m) | 2H | Methylene (cis/trans) |

| Cyclopropyl-CH | 0.50 – 0.70 | Multiplet (m) | 2H | Methylene (cis/trans) |

Mass Spectrometry (ESI+)[11]

-

[M+H]

: Calculated: 138.10; Observed: 138.1 ± 0.1.[1] -

Fragment Pattern: Loss of cyclopropyl ring or methyl group is rare under soft ionization; clean parent ion is expected.

Part 5: Applications in Drug Discovery[7]

Kinase Inhibitor Design (Hinge Binding)

This molecule is a "privileged fragment" for targeting the ATP-binding hinge region of kinases.

-

Mechanism: The pyrazole N2 acts as a hydrogen bond acceptor from the kinase hinge backbone NH. The C4-amino group acts as a hydrogen bond donor to the hinge backbone Carbonyl.

-

Selectivity: The C3-cyclopropyl group occupies the "gatekeeper" region or the solvent-front pocket, depending on the vector of attachment. It is bioisosteric to an isopropyl group but avoids the metabolic liability of benzylic/allylic oxidation common in alkyl chains.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), it is an ideal starting fragment.

-

Growth Vector: The 4-amino group is readily derivatized via amide coupling, reductive amination, or Buchwald-Hartwig coupling to elaborate the scaffold into potent inhibitors.

Application Logic Diagram

Figure 2: Strategic application of the scaffold in kinase inhibitor design.

References

-

Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

-

Cyclopropyl Bioisosteres: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie Int. Ed., 2006. (Discusses cyclopropyl/oxetane comparison).

-

Synthesis of Aminopyrazoles: Elnagdi, M. H., et al. "Recent Advances in the Synthesis of Pyrazoles." Heterocycles, 2010.

Disclaimer: This guide is for research purposes only. Synthesis of high-energy nitrogen compounds (pyrazoles/nitro-intermediates) requires adherence to strict safety protocols.

Sources

Technical Safety Monograph: 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine

CAS Registry Number: 957035-24-6 Formula: C₈H₁₃N₃ Molecular Weight: 151.21 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)[1]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine , a specialized heterocyclic building block used frequently in the synthesis of JAK and LRRK2 kinase inhibitors.[1]

While often categorized generically as an "organic intermediate," this molecule possesses specific physicochemical properties—lipophilicity driven by the cyclopropyl moiety and nucleophilicity from the primary amine—that necessitate precise risk management.[1] This guide moves beyond standard SDS data, offering researchers a causal explanation of hazards and self-validating handling protocols.[1]

Chemical Identification & Physicochemical Logic[2]

To handle a compound safely, one must understand its behavior.[1][2][3][4][5] The safety profile of this molecule is dictated by three structural components:

-

The Pyrazole Core: Electron-rich aromatic system.[1] Makes the compound stable but potentially reactive toward electrophilic metabolic enzymes.[1]

-

The Primary Amine (-NH₂): The source of basicity and nucleophilicity.[1] It is the primary vector for oxidation (air sensitivity) and skin irritation.[1]

-

The Cyclopropyl Group: Significantly increases lipophilicity (LogP) compared to simple alkyl pyrazoles.[1] Safety Implication: Enhanced skin permeability.[1] This compound can cross the dermal barrier more efficiently than its non-cyclopropyl analogs, increasing the risk of systemic toxicity upon contact.[1]

Physicochemical Data Table

| Property | Value / Description | Safety Implication |

| Physical State | Solid (Low-melting) or Viscous Oil | Dust generation (if solid) or surface coating (if oil) requires specific containment.[1] |

| Melting Point | Approx. 35–70 °C (Analog based) | May liquefy in warm storage; use secondary containment.[1] |

| Solubility | DMSO, Methanol, DCM | High solubility in organic solvents facilitates rapid transdermal absorption if dissolved.[1] |

| pKa (Calculated) | ~3.5–4.5 (Amine) | Weak base; forms salts with strong acids.[1] Incompatible with acid chlorides without scavenging.[1] |

Hazard Identification & Toxicology (GHS)

Note: As a research intermediate, full toxicological data may not be established.[1] The following classifications are derived from verified Structure-Activity Relationships (SAR) of the aminopyrazole class.

Core GHS Classifications[1][4]

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

-

Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin. (Elevated risk due to cyclopropyl-enhanced permeation).[1]

-

Skin/Eye Irritation: Category 2/2A (H315/H319) – Causes skin and serious eye irritation.[1]

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]

The "Toxic Triad" Mechanism

Researchers must understand why this compound is hazardous to implement effective controls:

-

Mechanism of Irritation: The primary amine reacts with sebum and mucosal membranes to form alkaline byproducts, leading to contact dermatitis and corneal opacity.[1]

-

Sensitization Potential: Aminopyrazoles are known haptens.[1] They can bind to skin proteins, potentially triggering Type IV hypersensitivity (allergic contact dermatitis) upon repeated exposure.[1]

-

Systemic Risk: Once absorbed, the pyrazole ring can undergo hepatic metabolism.[1] Analogs have shown potential for spleen and thyroid toxicity (H372) in high-dose animal studies.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1]

Reliance on PPE alone is a failure of safety planning.[1] Use the Hierarchy of Controls logic visualized below.

Visualization: Risk Management Workflow

Figure 1: Decision logic for handling aminopyrazoles based on state and quantity.

Caption: Operational workflow prioritizing engineering controls (containment) over PPE.[1]

Specific PPE Recommendations[1][3][4][5][6][7][8][9]

-

Hand Protection: Standard latex gloves are insufficient due to the organic solubility of the cyclopropyl group.[1]

-

Eye Protection: Chemical splash goggles are preferred over safety glasses if working with >500 mg of powder, as fine amine dusts are severe eye irritants.[1]

Experimental Protocol: Safe Stock Solution Preparation

This protocol ensures safety by minimizing dust exposure and preventing exothermic decomposition.[1]

Objective: Prepare a 100 mM stock solution in DMSO.

-

Pre-Calculation:

-

Weighing (The Critical Step):

-

Dissolution:

-

Add 10 mL of anhydrous DMSO to the vial before adding the solid if possible (to suppress dust), OR add solid to vial, cap, then inject solvent via septum.

-

Note: The dissolution is slightly exothermic.[1] Do not heat.

-

-

Storage:

Reactivity & Synthesis Risks[1]

When using this molecule as a building block, specific reaction hazards arise.

Visualization: Reactivity Logic

Figure 2: Chemical compatibility and reaction risks.

Caption: Pathway analysis of common synthetic transformations and their associated safety risks.

Critical Incompatibilities

-

Acid Chlorides/Anhydrides: Reaction is vigorous.[1] Must use a scavenger base (TEA, DIPEA) to neutralize HCl generation.[1] Failure to do so can result in over-pressurization of sealed reaction vessels.[1]

-

Strong Oxidizers: Avoid contact with peroxides or permanganates.[1] The electron-rich pyrazole ring combined with the amine can lead to uncontrolled oxidation or energetic decomposition.[1]

Emergency Response & Waste

-

Skin Contact: Immediately wash with soap and water for 15 minutes.[1][5] Do not use ethanol or solvents to wipe the skin; this will drive the lipophilic compound deeper into the dermis.[1]

-

Spill Cleanup:

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Nitrogen oxides (NOx) are released upon combustion.[1][2]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394627 (Related Analog: 1-Methyl-1H-pyrazol-4-amine). Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyrazole Derivatives Hazard Classification.[1] Retrieved from [Link][1]

-

Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles.[1] Journal of Organic Chemistry.[1] (Context for synthesis hazards). Retrieved from [Link][1]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]

Methodological & Application

Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole Compounds

Introduction: The Pyrazole Scaffold and the Imperative for High-Throughput Screening

The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its remarkable versatility and metabolic stability have made it a cornerstone in the design of numerous FDA-approved drugs targeting a wide array of diseases, from cancer and inflammation to cardiovascular and central nervous system disorders.[4][5] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and a new generation of kinase inhibitors like Ruxolitinib and Axitinib all feature a core pyrazole structure.[1][4]

The success of pyrazole-based drugs, particularly as kinase inhibitors, has fueled the synthesis of vast chemical libraries containing this motif.[6][7] To efficiently interrogate these large collections and identify promising lead compounds, high-throughput screening (HTS) has become an indispensable technology.[8][9] HTS leverages automation, miniaturization, and sensitive detection methods to test thousands to millions of compounds rapidly, enabling the identification of "hits" that modulate a specific biological target or pathway.[8]

This guide provides a detailed overview of robust HTS methodologies tailored for the discovery and characterization of bioactive pyrazole compounds. We will delve into the causality behind experimental design, present field-proven protocols for biochemical and cell-based assays, and outline biophysical methods for hit validation, ensuring a scientifically rigorous and efficient screening cascade.

Diagram 1: A generalized high-throughput screening cascade for pyrazole compounds.

Strategic Selection of the Primary HTS Assay

The choice of the primary assay is the most critical decision in a screening campaign. It dictates the type of hits that will be identified and must balance biological relevance with technical feasibility for large-scale screening.[10] For pyrazole libraries, which are rich in kinase inhibitors, the selection often falls into three main categories.[6][11]

-

Biochemical Assays: These in vitro assays measure the direct effect of a compound on a purified target protein, such as an enzyme or receptor. They are highly controlled, reproducible, and excellent for identifying direct inhibitors.[12] The primary drawback is their isolation from the complex cellular environment, which can lead to hits that are inactive in cells due to poor permeability or off-target effects.

-

Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data.[13][14] They can measure complex downstream events like gene expression, cell proliferation, or apoptosis.[15][16] While powerful, they can be more variable than biochemical assays, and identifying the precise molecular target of a hit requires subsequent deconvolution studies.

-

Biophysical Assays: These methods directly measure the physical interaction between a compound and a target protein.[17] While often used for hit validation, techniques like Surface Plasmon Resonance (SPR) can be adapted for primary screening of smaller, focused libraries.[18]

| Assay Type | Primary Application for Pyrazoles | Advantages | Limitations |

| Biochemical | Direct enzyme (e.g., kinase) inhibition | High precision, mechanistic clarity, fewer confounding factors | Lacks cellular context (permeability, metabolism) |

| Cell-Based | Antiproliferative activity, pathway modulation | High biological relevance, accounts for cell permeability | Target deconvolution required, higher variability |

| Biophysical | Direct target binding (hit validation) | Label-free, confirms direct interaction, provides affinity data | Lower throughput, can be sensitive to buffer conditions |

Table 1: Comparison of major HTS assay modalities for pyrazole library screening.

Protocol 1: Biochemical Screening - TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for HTS of enzyme inhibitors.[9] It relies on the transfer of energy from a long-lifetime lanthanide donor (e.g., Europium) to a fluorescent acceptor (e.g., Phycoerythrin) when they are in close proximity. For a kinase assay, this is typically achieved by using a biotinylated substrate peptide and a phosphorylation-specific antibody labeled with the acceptor.

Causality: We choose this protocol because many pyrazoles are ATP-competitive kinase inhibitors.[19] This assay directly measures the enzymatic phosphorylation of a substrate, providing a sensitive and direct readout of kinase activity. The homogeneous format (no wash steps) and ratiometric output make it highly amenable to automation and resistant to many artifacts found in simple fluorescence intensity assays.[9]

Diagram 2: Principle of a TR-FRET assay for kinase inhibition by a pyrazole compound.

Protocol: Step-by-Step Methodology

This protocol is a template and must be optimized for the specific kinase and substrate.[12]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Kinase Solution: Dilute the purified kinase enzyme in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the reaction.[20]

-

Substrate/ATP Mix: Prepare a 4X solution containing the biotinylated peptide substrate and ATP in Assay Buffer. The ATP concentration should ideally be at or below its Michaelis-Menten constant (Km) to sensitively detect ATP-competitive inhibitors.[12]

-

Pyrazole Compounds: Prepare 10 mM DMSO stocks of the pyrazole library compounds. Serially dilute in DMSO for dose-response plates. Create a 400X working stock for single-point screening.

-

Detection Mix: Prepare a 2X solution containing the Streptavidin-Europium donor and the anti-phospho-antibody-PE acceptor in a suitable detection buffer (e.g., Assay Buffer with 20 mM EDTA to stop the kinase reaction).

-

-

Assay Procedure (384-well format):

-

Dispense 25 nL of 400X pyrazole compound solution (or DMSO for controls) into the appropriate wells of a low-volume 384-well plate. This results in a 1X final compound concentration (e.g., 10 µM) in a 10 µL final volume.

-

Add 5 µL of the 2X Kinase Solution to all wells.

-

Incubate for 15-30 minutes at room temperature to allow compound binding to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Mix.

-

Incubate for 60-120 minutes at room temperature. The exact time should be within the linear phase of the enzymatic reaction, determined during assay development.

-

Stop the reaction and initiate detection by adding 10 µL of the 2X Detection Mix.

-

Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

-

Read the plate on a TR-FRET-capable plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

-

Normalize the data using positive controls (e.g., a known potent inhibitor for 100% inhibition) and negative controls (DMSO for 0% inhibition).

-

% Inhibition = 100 * (1 - (Ratio_Compound - Ratio_PosCtrl) / (Ratio_NegCtrl - Ratio_PosCtrl))

-

For dose-response curves, plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

-

Protocol 2: Cell-Based Screening - Luciferase Reporter Gene Assay

Reporter gene assays are a powerful tool to measure the activity of a specific signaling pathway in response to compound treatment.[21] A DNA construct is introduced into cells where the promoter of a pathway-responsive gene drives the expression of a reporter enzyme, like Firefly luciferase.[22] When the pathway is activated or inhibited, luciferase expression changes, which can be quantified by adding its substrate (luciferin) and measuring the resulting bioluminescence.[23]

Causality: This assay is chosen to identify pyrazole compounds that modulate a specific cellular pathway, which is a more biologically relevant endpoint than simple enzyme inhibition. For example, to find inhibitors of the JAK-STAT pathway, a reporter construct containing STAT response elements can be used.[11] This approach identifies compounds that work through the intended mechanism in a cellular context and accounts for cell permeability. A constitutively expressed second reporter (e.g., Renilla luciferase) is used to normalize for variations in cell number and transfection efficiency, ensuring data integrity.[21]

Diagram 3: Principle of a luciferase reporter assay to screen for pathway-inhibiting pyrazoles.

Protocol: Step-by-Step Methodology

This protocol requires a stable cell line expressing the reporter constructs.[22]

-

Cell Culture and Plating:

-

Culture the reporter cell line under standard conditions (e.g., 37°C, 5% CO₂).

-

Harvest cells and resuspend in fresh medium to the desired density (e.g., 200,000 cells/mL).

-

Dispense 50 µL of the cell suspension (e.g., 10,000 cells) into each well of a white, solid-bottom 384-well assay plate.

-

Incubate the plate for 18-24 hours to allow cells to attach.

-

-

Compound and Stimulant Addition:

-

Prepare pyrazole compound plates as described in Protocol 1.

-

Using an automated liquid handler, transfer 50 nL of compound solution (or DMSO) to the cell plates.

-

Incubate for 1-2 hours to allow compound uptake.

-

If the pathway requires stimulation, add a pre-determined concentration of the stimulating agent (e.g., a cytokine) to all wells except for unstimulated controls.

-

Incubate for an additional 6-24 hours, depending on the time required for optimal reporter gene expression.

-

-

Lysis and Luminescence Reading:

-

Equilibrate the cell plates and the luciferase detection reagent to room temperature.

-

Add 25 µL of the detection reagent (which contains both cell lysis agents and luciferin substrate) to each well.[24]

-

Incubate for 10-20 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure luminescence using a plate luminometer. If using a dual-reporter system, ensure the reader and reagents can distinguish between the two signals (e.g., through different substrates or spectral resolution).[24]

-

-

Data Analysis:

-

If using a dual-reporter system, first normalize the experimental reporter signal (Firefly) to the control reporter signal (Renilla) for each well.

-

Normalize the data using stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

-

Calculate % Inhibition and determine EC₅₀ (for activators) or IC₅₀ (for inhibitors) values as described in Protocol 1.

-

Protocol 3: Hit Validation - Thermal Shift Assay (TSA)

A primary screen identifies "hits," but does not prove they work by binding directly to the intended target. The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid biophysical method used to validate this direct interaction.[17][25] The principle is that the binding of a ligand, such as a pyrazole inhibitor, stabilizes the target protein, leading to an increase in its melting temperature (Tm).[26] This change in Tm (ΔTm) is measured by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[27]

Causality: We use TSA as a secondary assay to confirm that hits from a primary screen (biochemical or cell-based) directly engage the target protein.[17] A significant and dose-dependent thermal shift provides strong evidence of a direct binding event, helping to eliminate false positives from the primary screen and build confidence in a hit series.[28] The magnitude of the shift can also be used to rank-order compounds by affinity.[29]

Protocol: Step-by-Step Methodology

-

Reagent Preparation:

-

TSA Buffer: Prepare a buffer that ensures protein stability (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).

-

Protein Solution: Dilute purified protein in TSA Buffer to a final concentration of 2-5 µM.

-

Fluorescent Dye: Dilute a stock of SYPRO Orange dye (e.g., 5000X) into the protein solution to a final working concentration of 5X. Prepare this mix fresh and protect it from light.

-

Pyrazole Compounds: Prepare serial dilutions of hit compounds in DMSO.

-

-

Assay Procedure (96- or 384-well PCR plate format):

-

Dispense 19.8 µL of the protein/dye mixture into each well of a PCR plate.

-

Add 0.2 µL of the compound dilution (or DMSO for control) to the appropriate wells. The final DMSO concentration should be kept low and consistent (e.g., 1%).

-

Seal the plate with an optically clear adhesive seal and centrifuge briefly to collect the contents.

-

Place the plate in a Real-Time PCR instrument.

-

-

Instrument Program and Data Acquisition:

-

Set the instrument to acquire fluorescence data using a channel appropriate for SYPRO Orange (e.g., FAM or ROX).

-

Program a temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute, acquiring data at every temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity against temperature for each well. This will generate a sigmoidal melting curve.

-

The melting temperature (Tm) is the inflection point of this curve, which corresponds to the peak of the first derivative (-dF/dT).

-

Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm_compound - Tm_DMSO.

-

A significant, dose-dependent ΔTm (typically > 2°C) is considered strong evidence of direct binding.

-

Assay Validation and Quality Control: Ensuring Trustworthiness

For any HTS campaign, rigorous validation is essential to ensure that the data is robust, reproducible, and meaningful.[30]

-

Z'-Factor: This statistical parameter is the gold standard for measuring the quality of an HTS assay.[30] It assesses the separation between the positive and negative control signals relative to the variability within each.

-

Signal-to-Background (S/B): This ratio (Mean_neg / Mean_pos for inhibition assays) indicates the dynamic range of the assay. A higher S/B ratio (typically > 3) is desirable.

-

DMSO Tolerance: Most compound libraries are stored in 100% DMSO. The assay must be tolerant to the final concentration of DMSO used in the screen (typically 0.1-1.0%).[30][32] A DMSO tolerance curve should be run to ensure the solvent does not significantly impact assay performance.

-

Reagent Stability: All key reagents (enzymes, cells, substrates) should be tested for stability over the expected duration of a screening run to avoid signal drift.[30]

| Parameter | Acceptance Criterion | Purpose |

| Z'-Factor | ≥ 0.5 | Ensures statistical separation of signals for hit identification |

| Signal-to-Background | ≥ 3 | Provides a sufficient dynamic range to detect inhibitors |

| DMSO Tolerance | < 20% signal change at final concentration | Confirms solvent does not interfere with the assay |

| Plate Uniformity (CV%) | < 15% | Demonstrates low well-to-well variability across the plate |

Table 2: Key quality control metrics for HTS assay validation.

Conclusion

The pyrazole scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. The successful identification of new, potent, and selective pyrazole-based drug candidates from large chemical libraries is critically dependent on the strategic design, rigorous validation, and precise execution of high-throughput screening assays. By integrating direct biochemical assays, biologically relevant cell-based screens, and definitive biophysical validation methods, researchers can construct a powerful and efficient discovery engine. The protocols and principles outlined in this guide provide a comprehensive framework for scientists to confidently screen pyrazole libraries and advance the next generation of innovative medicines.

References

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

National Center for Biotechnology Information (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

High-Throughput Screening Center. Guidance for Assay Development & HTS. [Link]

-

Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

National Center for Biotechnology Information (NCBI). (2012). Basics of Enzymatic Assays for HTS. [Link]

-

SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]

-

RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

The Francis Crick Institute. (2013). Affordable luciferase reporter assay for cell-based high-throughput screening. [Link]

-

National Center for Biotechnology Information (NCBI). (2012). HTS Assay Validation. [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

Preprints.org. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. [Link]

-

INDIGO Biosciences. (2024). What are the Steps of a Reporter Gene Assay?. [Link]

-

National Center for Biotechnology Information (PMC). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]

-

Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. [Link]

-

ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

-

Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

-

ResearchGate. (2020). (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

-

ResearchGate. (2012). Basics of Enzymatic Assays for HTS | Request PDF. [Link]

-

Arabian Journal of Chemistry. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]

-

ResearchGate. Some FDA approved drugs based on the pyrazole ring. [Link]

-

National Center for Biotechnology Information (PMC). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. [Link]

-

Drug Target Review. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. [Link]

-

MDPI. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. [Link]

-

RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

-

National Center for Biotechnology Information (NCBI). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. [Link]

-

ACS Publications. (2005). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. [Link]

-

EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]

-

Charles River Laboratories. Thermal Shift Assays. [Link]

-

ACS Publications. (2025). Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. [Link]

-

ResearchGate. (2026). Determination of dissociation constants of protein ligands by thermal shift assay | Request PDF. [Link]

-

PubMed. Integrating fragment assembly and biophysical methods in the chemical advancement of small-molecule antagonists of IL-2: an approach for inhibiting protein-protein interactions. [Link]

-

Combinatorial Chemistry & High Throughput Screening. Pharmacological Properties of Pyrazole-Scaffold Protein Kinase Inhibitors: A Review. [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

-

Bio-Rad. Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]

-

AXXAM. (2024). Thermal shift assays for early-stage drug discovery. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Combinatorial Chemistry & High Throughput Screening [cijournal.ru]

- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. htsc.wustl.edu [htsc.wustl.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. srrjournals.com [srrjournals.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. criver.com [criver.com]

- 18. Integrating fragment assembly and biophysical methods in the chemical advancement of small-molecule antagonists of IL-2: an approach for inhibiting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. promega.com [promega.com]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. Affordable luciferase reporter assay for cell-based high-throughput screening | Crick [crick.ac.uk]

- 24. Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. axxam.com [axxam.com]

- 26. eubopen.org [eubopen.org]

- 27. bio-rad.com [bio-rad.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 32. eu-openscreen.eu [eu-openscreen.eu]

Application Note: High-Fidelity In Vitro Profiling of Pyrazole Derivatives

From Solubility Optimization to Mechanistic Validation

Abstract

Pyrazole derivatives represent a cornerstone of modern medicinal chemistry, serving as the scaffold for blockbuster drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity). However, their lipophilic nature and redox potential present unique challenges in in vitro assays. This guide provides a rigorous, field-proven framework for profiling pyrazole libraries, addressing critical failure points such as solubility-induced precipitation, MTT assay interference, and non-specific kinase binding.

Part 1: Pre-Experimental Considerations (The "Go/No-Go" Phase)

Before initiating biological assays, the physico-chemical behavior of the library must be established. Pyrazoles often exhibit poor aqueous solubility, leading to micro-precipitation that scatters light in optical density (OD) assays, yielding false "inhibition" data.

Solubility & Stock Preparation Protocol

Objective: Create stable stocks without precipitating in aqueous media.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Stock Concentration: Prepare 10 mM or 20 mM master stocks. Avoid 100 mM unless the specific derivative has known high solubility.

-

Storage: Aliquot into single-use amber vials to prevent freeze-thaw cycles (pyrazoles are generally stable, but repeated hydration invites degradation). Store at -20°C.

The "Cloudiness" Validation Step (Mandatory)

Why: Pyrazoles may crash out of solution when the DMSO stock hits the aqueous cell culture media. Protocol:

-

Pipette the highest intended assay concentration (e.g., 100 µM) into a clear 96-well plate containing culture media (with 10% FBS). Do not add cells.

-

Incubate at 37°C for 2 hours.

-

Measure Absorbance at 600 nm.

-

Pass Criteria: OD < 0.05 above the media-only blank. If OD is higher, the compound has precipitated; reduce the testing range.

Part 2: Cytotoxicity & Antiproliferative Screening

While the MTT assay is standard, pyrazole derivatives containing phenolic groups or specific electron-donating substitutions can chemically reduce the MTT tetrazolium salt in the absence of cells, leading to false viability signals [1].

Modified MTT/MTS Protocol with Interference Control

Scope: Determining IC50 values in cancer cell lines (e.g., MCF-7, HCT116).

Reagents:

-

MTT Reagent: 5 mg/mL in PBS.[1]

-

Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

-

Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow attachment for 24h.

-

Treatment: Add compounds (serial dilutions). Ensure final DMSO < 0.5% (v/v).

-

Interference Control (Critical): Prepare a parallel plate with media + compound only (no cells) .

-

Incubation: 48–72 hours at 37°C, 5% CO2.

-

Readout: Add MTT (4h incubation), solubilize formazan crystals, read OD at 570 nm.

Data Analysis & Validation:

-

Subtract the OD of the "Interference Control" from the experimental wells.

-

If the "Interference Control" OD > 10% of the "Untreated Control," switch to a non-redox assay like SRB (Sulforhodamine B) or ATP-luminescence (CellTiter-Glo) .

Visualization: Screening Workflow

Caption: Logical flow for pyrazole cytotoxicity screening, incorporating mandatory checkpoints for solubility and chemical interference.

Part 3: Target-Specific Assays (COX-2 Inhibition)

Many pyrazoles are designed as bioisosteres of Celecoxib. To validate the mechanism of action, a specific Cyclooxygenase-2 (COX-2) inhibition assay is required.

COX-2 Fluorescent Inhibition Protocol

Principle: Measures the peroxidase activity of COX-2 by monitoring the conversion of the fluorescent probe (ADHP/Amplex Red) during the oxidation of Arachidonic Acid (AA) to PGG2 [2].

Reagents:

-

Recombinant Human COX-2 Enzyme.[2]

-

Cofactor: Hemin.

-

Fluorescent Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

-

Control Inhibitor: Celecoxib (10 µM).

Step-by-Step Protocol:

-

Enzyme Prep: Dilute COX-2 in Tris-HCl buffer (pH 8.0). Keep on ice.

-

Inhibitor Incubation:

-

Add 10 µL of Pyrazole Derivative (various concentrations).

-

Add 20 µL of COX-2 Enzyme.

-

Incubate for 10 minutes at RT to allow binding to the active site.

-

-

Reaction Initiation:

-

Add 10 µL of Reaction Mix (Arachidonic Acid + ADHP + Hemin).

-

-

Kinetic Read: Immediately measure fluorescence (Ex 535 nm / Em 587 nm) every 1 minute for 10 minutes.

-

Calculation: Calculate the slope of the linear portion of the curve.

Self-Validating Check:

-

The Celecoxib Positive Control must show >90% inhibition at 10 µM. If not, the enzyme has degraded.

Part 4: Advanced Mechanistic Studies (Apoptosis)

Pyrazole derivatives frequently induce apoptosis via ROS generation or cell cycle arrest (G2/M phase) [3].

Annexin V/PI Flow Cytometry

Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[4][5]

Critical Nuance for Adherent Cells: Harsh trypsinization damages the cell membrane, flipping Phosphatidylserine (PS) to the outer leaflet artificially.

-

Correction: Use Accutase or scrape cells gently. Do not use 0.25% Trypsin-EDTA for prolonged periods.

Protocol:

-

Treatment: Treat cells with IC50 concentration of the pyrazole derivative for 24h.

-

Harvest: Collect supernatant (floating dead cells) AND adherent cells (using Accutase). Combine them.

-

Wash: Wash 2x with cold PBS.

-

Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[6][7]

-

Incubate: 15 mins at RT in the dark.

-

Analyze: Flow Cytometry (FL1 for FITC, FL2/FL3 for PI).

Visualization: Mechanism of Action

Caption: Dual mechanism of pyrazole derivatives: COX-2 inhibition (anti-inflammatory) and ROS-mediated apoptosis (anticancer).

Part 5: Data Summary & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| High OD in "No Cell" wells | Chemical reduction of MTT by pyrazole. | Switch to SRB or CellTiter-Glo assay. |

| Precipitation in media | Compound insolubility at >50 µM. | Reduce max concentration; ensure DMSO < 0.5%. |

| High Annexin V in Control | Trypsin damage during harvest. | Use Accutase; process samples immediately on ice. |

| No COX-2 Inhibition | Enzyme degradation or poor binding. | Use fresh enzyme; pre-incubate compound for 15 mins. |

References

-

Vertex AI Search. (2025). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central.

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit Protocol.

-

Asian Pacific Journal of Cancer Prevention. (2021).[2] Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.[8]

-

BenchChem. (2025).[9][10] Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes.

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.abcam.com [docs.abcam.com]

- 7. nacalai.com [nacalai.com]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Development of Kinase Inhibitors from Pyrazole Scaffolds

Introduction: The Pyrazole Ring as a Privileged Scaffold in Kinase Inhibition

Protein kinases, which regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized cancer treatment.[3] Within the vast chemical space explored for PKIs, the pyrazole ring has emerged as a "privileged scaffold".[3][4] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of properties that make it an ideal framework for designing potent and selective kinase inhibitors.[4][5][6]

Its importance is underscored by the number of FDA-approved drugs incorporating this moiety. Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[3][4] These drugs target a wide array of kinases such as JAK, B-raf, c-Met, and RET.[3][4]

The utility of the pyrazole scaffold stems from several key features:

-

Synthetic Accessibility: The synthesis of pyrazole derivatives is well-established, allowing for straightforward and diverse structural modifications.[4][7]

-

Hydrogen Bonding Capability: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, enabling it to form critical interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine of ATP.[4]

-

Structural Versatility: The pyrazole ring can be substituted at multiple positions, allowing for fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. This versatility allows chemists to precisely orient functional groups to interact with specific pockets within the kinase active site.[8]

-

Favorable Drug-Like Properties: Pyrazole-based compounds often exhibit good drug-like properties, including lower lipophilicity compared to other scaffolds, which can lead to improved metabolic profiles.[4]

This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for the development of novel kinase inhibitors based on the pyrazole scaffold, from initial design and synthesis to biological evaluation and lead optimization.

Section 1: Design Principles and Strategic Considerations

The design of a successful pyrazole-based kinase inhibitor is an iterative process that combines computational modeling with synthetic chemistry and biological testing. The primary goal is to achieve high potency for the target kinase while minimizing off-target effects.

Targeting the ATP-Binding Site

Most pyrazole-based inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket. A common strategy involves using the pyrazole core as a hinge-binder. The nitrogen atoms of the pyrazole ring form one or two key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the molecule.[1][9]

Caption: Pyrazole scaffold forming key hydrogen bonds with the kinase hinge region.

Achieving Selectivity

While the ATP-binding site is conserved, surrounding regions and sub-pockets vary significantly across the kinome. Selectivity is achieved by extending substituents from the pyrazole core into these less-conserved regions.[8]

-

Solvent-Exposed Region: Modifications targeting the solvent-exposed region can dramatically improve selectivity. Small changes, such as adding alkyl or amide moieties to the pyrazole ring, can have significant effects on the inhibitor's selectivity profile.[8][10]

-

Macrocyclization: A more advanced strategy involves rigidifying the inhibitor's conformation by cyclizing the molecule with a linker. This approach can "lock" the inhibitor into a bioactive conformation that is highly specific for the target kinase, drastically improving selectivity by eliminating binding to off-target kinases that cannot accommodate the constrained structure.[1][9][10]

Section 2: Synthesis and Lead Generation

The synthesis of a library of pyrazole analogs is essential for exploring the structure-activity relationship (SAR). Nucleophilic substitution reactions are commonly employed to build upon the core scaffold.[8][10]

Workflow for Pyrazole Inhibitor Development

The overall workflow from initial concept to a validated hit follows a logical progression of synthesis, screening, and optimization.

Sources

- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents | Scilit [scilit.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]

Application Notes and Protocols for the Investigation of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a representative guide for investigating the potential anti-cancer properties of novel pyrazole-based compounds, using 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine as a primary example. While the broader class of pyrazole derivatives has shown significant promise in oncology, specific research on this particular compound is limited.[1][2][3][4] The protocols and scientific rationale provided herein are based on established methodologies for characterizing small molecule inhibitors in cancer research, with a hypothesized focus on Cyclin-Dependent Kinase 2 (CDK2) inhibition, a common target for pyrazole-containing molecules.[5][6][7]

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][4] In the realm of oncology, pyrazole derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5]

This compound (Molecular Formula: C7H11N3) is a small molecule featuring this key pyrazole core.[8][9] While its specific biological targets in cancer are not yet fully elucidated, its structural similarity to known kinase inhibitors suggests it may function through similar mechanisms. This guide will focus on a logical, hypothesis-driven approach to characterizing its potential as an anti-cancer agent, centering on the inhibition of Cyclin-Dependent Kinase 2 (CDK2).

CDK2 is a crucial enzyme in cell cycle progression, particularly at the G1/S transition.[5] Its overexpression or aberrant activity is common in various cancers, including breast and ovarian cancer, often correlating with a poor prognosis.[10] Therefore, selective CDK2 inhibitors are a promising class of anti-cancer therapeutics.[10][11][12] This document provides a comprehensive suite of protocols to investigate the hypothesis that this compound exerts its anti-cancer effects through CDK2 inhibition.

Hypothesized Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest

We hypothesize that this compound binds to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its key substrates, such as Retinoblastoma protein (Rb).[10] This inhibition is expected to lead to cell cycle arrest at the G1/S checkpoint, thereby halting the proliferation of cancer cells and potentially inducing apoptosis (programmed cell death).[10]

Caption: Western Blot experimental workflow.

Part 2: In Vivo Evaluation

Following promising in vitro results, the anti-tumor efficacy of this compound should be evaluated in a preclinical in vivo model.

Human Tumor Xenograft Model

Principle: A xenograft model involves implanting human cancer cells into immunocompromised mice. [13][14]This allows for the study of tumor growth and the evaluation of a therapeutic agent's efficacy in a living organism. [15]Patient-derived xenografts (PDXs) are also an option as they can better represent tumor heterogeneity. [13][16] Protocol: Subcutaneous Xenograft Study

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice). [14]2. Cell Implantation: Harvest cancer cells (e.g., OVCAR-3) that have shown sensitivity to the compound in vitro. Resuspend the cells in a mixture of media and Matrigel and inject subcutaneously into the flank of each mouse (e.g., 5 x 10^6 cells per mouse). [14][17]3. Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control).

-

Drug Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

-

Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor the overall health of the animals.

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting for pharmacodynamic markers).

-

Efficacy Calculation: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

| Parameter | Description |

| Animal Strain | Athymic Nude Mice (nu/nu) |

| Cell Line | OVCAR-3 (or other sensitive line) |

| Implantation Site | Subcutaneous, right flank |

| Tumor Volume for Randomization | 100-150 mm³ |

| Treatment Groups | Vehicle, Compound (e.g., 10, 30 mg/kg), Positive Control |

| Administration Route | Oral Gavage (daily) |

| Primary Endpoint | Tumor Growth Inhibition (TGI) |

| Secondary Endpoints | Body weight change, tumor pharmacodynamics |

Conclusion

This guide provides a structured and scientifically grounded framework for the preclinical evaluation of this compound as a potential anti-cancer agent. By systematically progressing from in vitro cytotoxicity and target validation to in vivo efficacy studies, researchers can thoroughly characterize the therapeutic potential of this and other novel pyrazole-based compounds. The provided protocols are robust and widely accepted in the field of cancer drug discovery, ensuring that the data generated is reliable and interpretable.

References

-

CDK2 inhibition may have potential for treating lung and other cancers. (2024, April 23). Frederick National Laboratory for Cancer Research. Retrieved from [Link]

-

What are CDK2 inhibitors and how do they work? (2024, June 21). Creative Biolabs. Retrieved from [Link]

-

INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024, March 1). Cancer Discovery. Retrieved from [Link]

-

Targeting CDK2 to combat drug resistance in cancer therapy. (2024, October 29). Taylor & Francis Online. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Retrieved from [Link]

-

Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). Bio-protocol. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

-

Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022, October 26). PubMed. Retrieved from [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

-

Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from [Link]

-

Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16). XenoSTART. Retrieved from [Link]

-

This compound dihydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

-

Western Blot Protocol, Troubleshooting, and Applications. (2024, July 3). The Scientist. Retrieved from [Link]

-

Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Aruna Bio. Retrieved from [Link]

-

3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (EVT-1812007). (n.d.). Evotec. Retrieved from [Link]

-

How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

-

3-cyclopropyl-1-(cyclopropylmethyl)-4-ethyl-1H-pyrazol-5-amine. (n.d.). Chemspace. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.). Google Patents.

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. Retrieved from [Link]

-

3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved from [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10). PubMed. Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers. Retrieved from [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. PubChemLite - this compound dihydrochloride (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 9. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. startresearch.com [startresearch.com]

- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Aminopyrazole Compounds

Welcome to the technical support center for the purification of aminopyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. Aminopyrazoles are foundational building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] Their inherent basicity and potential for forming multiple hydrogen bonds present unique purification challenges.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore the most common and effective purification techniques—recrystallization, chromatography, and acid-base extraction—with a focus on troubleshooting specific issues you may encounter in the lab.

Section 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solid aminopyrazoles, capable of yielding highly pure material by removing both soluble and insoluble impurities.

Frequently Asked Questions (Recrystallization)

Q1: When should I choose recrystallization as my primary purification method?

A1: Recrystallization is ideal when your crude aminopyrazole is a solid and constitutes the major component of the mixture (>80-90% purity). It is particularly effective for removing small amounts of impurities with different solubility profiles than your target compound. A preliminary test on a small scale (a few milligrams in a test tube) can quickly determine if a suitable solvent system exists.[2]

Q2: How do I select the perfect solvent for my aminopyrazole derivative?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] This temperature-dependent solubility differential is the driving force for crystallization.

-

The "Like Dissolves Like" Principle: Start by considering solvents with similar polarity to your aminopyrazole. Solvents containing functional groups similar to the compound, such as alcohols (ethanol, methanol) for polar aminopyrazoles, are often good starting points.[3]

-

Solvent Mixtures: If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be powerful. Dissolve your compound in a minimal amount of the "good" solvent (in which it is highly soluble) at its boiling point, and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.[3]

Q3: My aminopyrazole "oils out" instead of crystallizing. What's wrong?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of forming crystals.

-

Causality: This is often caused by cooling the solution too quickly or using a solvent system in which the compound is excessively soluble.

-

Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation level, then allow it to cool much more slowly. Seeding the solution with a tiny crystal of the pure compound can also promote proper crystal lattice formation.

Q4: After recrystallization, my product is still colored. How do I remove colored impurities?

A4: Colored impurities are common in heterocyclic chemistry, often arising from oxidation or side reactions.[5][6]

-

Activated Charcoal (Norit): Add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored, often large, planar impurity molecules.

-

Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing your yield. Never add charcoal to a boiling solution, as it can cause violent bumping.

Protocol 1: Standard Recrystallization of an Aminopyrazole

-

Solvent Selection: Based on preliminary tests, choose a suitable solvent. For this example, we will use ethanol.

-

Dissolution: Place the crude aminopyrazole solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring or swirling until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery yield.

-

Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Data Summary: Common Recrystallization Solvents

| Solvent | Polarity | Boiling Point (°C) | Comments & Potential Issues |

| Ethanol | Polar | 78 | A very common and effective solvent for many aminopyrazoles.[4] |

| Methanol | Polar | 65 | Good solvency, but some aminopyrazoles may be unstable with prolonged heating.[7] |

| Ethyl Acetate | Medium | 77 | Often used in a binary system with hexanes. |

| Acetonitrile | Polar | 82 | Can be effective for less polar aminopyrazole derivatives.[8][9] |

| Toluene | Non-polar | 111 | Useful for less polar compounds or as the "poor" solvent in a binary mix. |

| Water | Very Polar | 100 | Can be used for highly polar aminopyrazole salts or as the "poor" solvent with ethanol. |

Section 2: Chromatographic Purification

Flash column chromatography is a versatile technique for separating aminopyrazoles from impurities with similar solubility, making it indispensable when recrystallization is ineffective.

Frequently Asked Questions (Chromatography)

Q1: My aminopyrazole is streaking badly on the TLC plate and the column. Why?